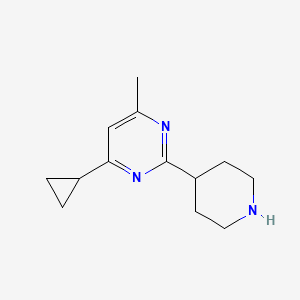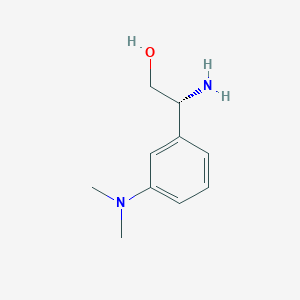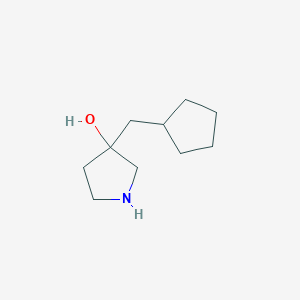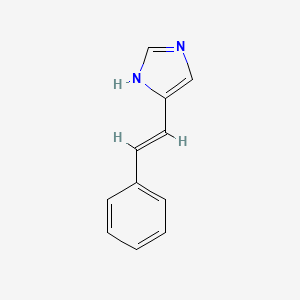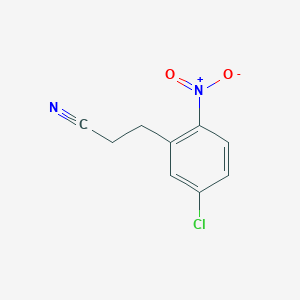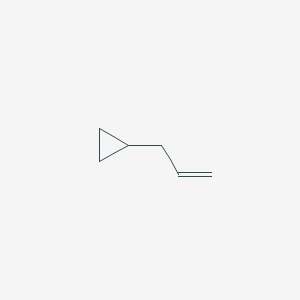
2-Propenyl-cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(prop-2-en-1-yl)cyclopropane: is an organic compound with the molecular formula C₆H₁₀ It is a cyclopropane derivative where a prop-2-en-1-yl group is attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions:
Allylation of Cyclopropane: One common method involves the allylation of cyclopropane using allyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Cyclopropanation of Alkenes: Another method is the cyclopropanation of alkenes using diazo compounds and transition metal catalysts like rhodium or copper complexes.
Industrial Production Methods: While specific industrial production methods for (prop-2-en-1-yl)cyclopropane are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: (prop-2-en-1-yl)cyclopropane can undergo oxidation reactions to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, forming propylcyclopropane.
Substitution: The compound can participate in substitution reactions, where the allylic hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are effective.
Substitution: Allylic bromination using N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products:
Epoxides: Formed from oxidation reactions.
Propylcyclopropane: Resulting from reduction reactions.
Substituted Cyclopropanes: From substitution reactions.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (prop-2-en-1-yl)cyclopropane is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable compound for studying reaction mechanisms and kinetics.
Biology and Medicine:
Drug Development:
Biochemical Research: Used in studies to understand the behavior of cyclopropane-containing compounds in biological systems.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用机制
The mechanism of action of (prop-2-en-1-yl)cyclopropane involves its interaction with molecular targets through its reactive double bond and strained cyclopropane ring. These features allow it to participate in various chemical reactions, forming stable and reactive intermediates. The exact pathways and targets depend on the specific application and reaction conditions.
相似化合物的比较
Cyclopropane: The parent compound with a simple three-membered ring.
Propylcyclopropane: A reduced form where the double bond is hydrogenated.
Allylcyclopropane: Similar structure but with different positioning of the double bond.
Uniqueness:
Structural Features: The presence of both a cyclopropane ring and an allyl group makes (prop-2-en-1-yl)cyclopropane unique in its reactivity and applications.
Reactivity: The combination of strained ring and reactive double bond provides a versatile platform for various chemical transformations.
属性
CAS 编号 |
4663-23-4 |
|---|---|
分子式 |
C6H10 |
分子量 |
82.14 g/mol |
IUPAC 名称 |
prop-2-enylcyclopropane |
InChI |
InChI=1S/C6H10/c1-2-3-6-4-5-6/h2,6H,1,3-5H2 |
InChI 键 |
KFOFBFGOHWSECN-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


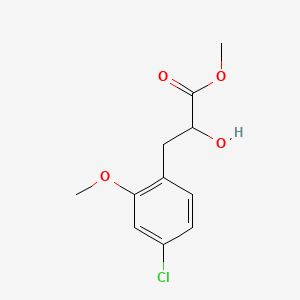
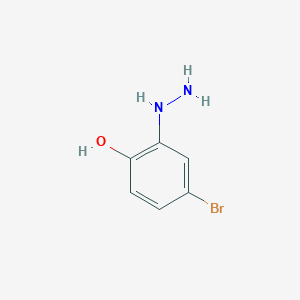
![Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)
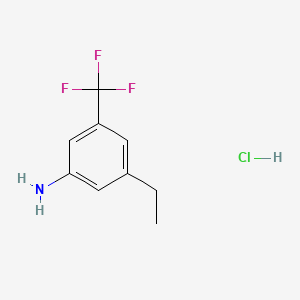
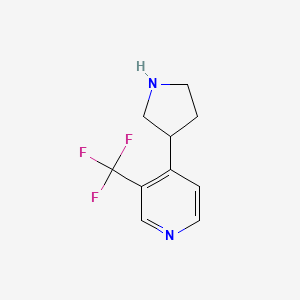
![Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)

![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)

